Cas no 129005-67-0 (2-Propen-1-one, 1,1'-(1,3-phenylene)bis[3-(4-methylphenyl)-)
129005-67-0 structure
Product Name:2-Propen-1-one, 1,1'-(1,3-phenylene)bis[3-(4-methylphenyl)-
CAS-nummer:129005-67-0
MF:C26H22O2
MW:366.451687335968
CID:1224301
PubChem ID:71340654
Update Time:2025-04-20
2-Propen-1-one, 1,1'-(1,3-phenylene)bis[3-(4-methylphenyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- 3-(4-methylphenyl)-1-[3-[3-(4-methylphenyl)prop-2-enoyl]phenyl]prop-2-en-1-one
- 1,1'-(1,3-Phenylene)bis[3-(4-methylphenyl)prop-2-en-1-one]
- DTXSID90767796
- 129005-67-0
- 2-Propen-1-one, 1,1'-(1,3-phenylene)bis[3-(4-methylphenyl)-
-
- Inchi: 1S/C26H22O2/c1-19-6-10-21(11-7-19)14-16-25(27)23-4-3-5-24(18-23)26(28)17-15-22-12-8-20(2)9-13-22/h3-18H,1-2H3
- InChI-sleutel: RHKNUQVWWWXZJP-UHFFFAOYSA-N
- LACHT: O=C(C=CC1C=CC(C)=CC=1)C1C=CC=C(C(C=CC2C=CC(C)=CC=2)=O)C=1
Berekende eigenschappen
- Exacte massa: 366.16206
- Monoisotopische massa: 366.161979940g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 6
- Complexiteit: 521
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 2
- XLogP3: 6.2
- Topologisch pooloppervlak: 34.1Ų
Experimentele eigenschappen
- PSA: 34.14
2-Propen-1-one, 1,1'-(1,3-phenylene)bis[3-(4-methylphenyl)- Gerelateerde literatuur
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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